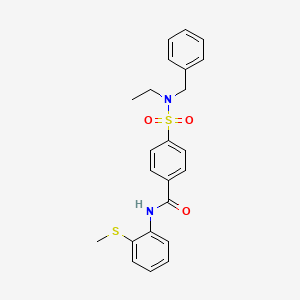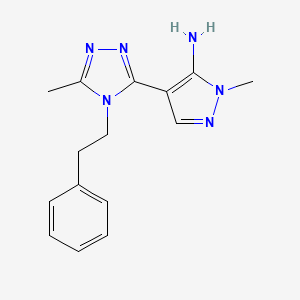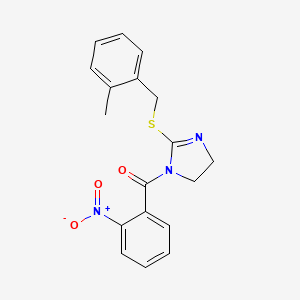![molecular formula C20H17N5O3 B2924068 N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide CAS No. 900008-12-0](/img/structure/B2924068.png)
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide is a compound of significant interest in various fields of scientific research, including chemistry, biology, medicine, and industry
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which have been studied for their inhibitory activity against various enzymes and receptors
Mode of Action
Pyrazolo[3,4-d]pyrimidines are known to interact with their targets by forming hydrogen bonds and hydrophobic interactions . The compound’s interaction with its targets may result in changes in the target’s function, leading to downstream effects.
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways, including signal transduction pathways and metabolic pathways . The downstream effects of these pathway alterations can lead to changes in cellular function and behavior.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been shown to have cytotoxic activities against various cell lines . The compound may exert its effects by altering cellular functions and inducing apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide typically involves multi-step organic synthesis. One common approach starts with the synthesis of the pyrazolo[3,4-d]pyrimidine core, followed by functionalization with the p-tolyl group and the phenoxyacetamide moiety. The reaction conditions often require precise temperature control, use of appropriate solvents, and purification steps such as crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis protocols. The processes would need to be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors for better reaction control and reproducibility, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Reduction: : The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, which can alter functional groups.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon (for hydrogenation reactions), acidic or basic catalysts (for facilitating certain substitutions).
Major Products
Depending on the type of reaction, the major products formed can vary. For example, oxidation reactions might produce ketones or carboxylic acids, while reduction reactions could yield alcohols or amines.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound is studied for its reactivity and potential as a building block for synthesizing more complex molecules. Researchers investigate its behavior under different chemical reactions to develop new synthetic methodologies.
Biology
In biology, N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide is explored for its bioactivity. It may exhibit properties such as enzyme inhibition, which can be valuable in studying metabolic pathways or developing biochemical assays.
Medicine
The compound holds potential in medicinal chemistry for drug discovery and development. Its structure allows it to interact with various biological targets, making it a candidate for therapeutic agents against diseases like cancer or inflammatory conditions.
Industry
In industrial applications, this compound could be used as a precursor for synthesizing dyes, agrochemicals, or other functional materials. Its stability and reactivity make it suitable for large-scale production of these products.
Comparison with Similar Compounds
Unique Features
Compared to other compounds with similar structures, N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide has unique functional groups that confer distinct chemical and biological properties. Its pyrazolo[3,4-d]pyrimidine core differentiates it from simple pyrazole or pyrimidine derivatives, providing enhanced stability and reactivity.
List of Similar Compounds
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5(4H)-yl)-2-phenoxyacetamide
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-thienoxyacetamide
These compounds share similarities in their core structures but differ in their functional groups, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-14-7-9-15(10-8-14)25-19-17(11-22-25)20(27)24(13-21-19)23-18(26)12-28-16-5-3-2-4-6-16/h2-11,13H,12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAUOAGPQLMUJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-Tert-butylphenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole](/img/structure/B2923985.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2923987.png)
![2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide](/img/structure/B2923989.png)
![3-Tert-butyl-6-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2923990.png)


![N~1~-[3-(dimethylamino)propyl]-N~1~-methyl-4-(trifluoromethyl)benzene-1,2-diamine](/img/structure/B2923994.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B2923997.png)



![N-(4-fluorophenyl)-2-((8-methoxy-5-methyl-4-oxo-3-propyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2924006.png)

